molecular formula C15H17N3O3S B12209014 N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B12209014
M. Wt: 319.4 g/mol
InChI Key: FJUOYKYVMLZEGK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features an indole moiety, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves the coupling of tryptamine derivatives with oxazole sulfonamide precursors. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . The oxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the combination of its indole, oxazole, and sulfonamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C15H17N3O3S/c1-10-15(11(2)21-18-10)22(19,20)17-8-7-12-9-16-14-6-4-3-5-13(12)14/h3-6,9,16-17H,7-8H2,1-2H3

InChI Key

FJUOYKYVMLZEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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